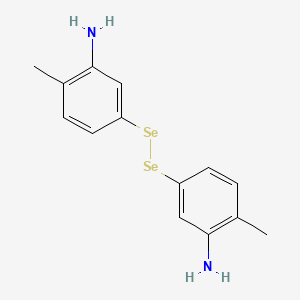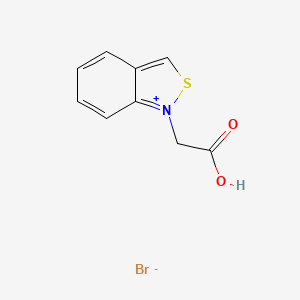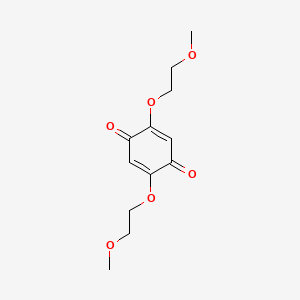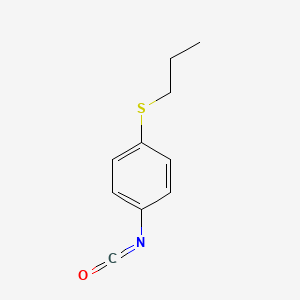![molecular formula C10H14O B14651531 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one CAS No. 50585-71-2](/img/structure/B14651531.png)
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylbicyclo[31It is characterized by a bicyclo[3.1.1]heptane structure substituted by an oxo group at position 2 and methyl groups at positions 4 and 6, with a double bond between positions 2 and 3 . This compound is a cyclic ketone and an enone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using specific oxidizing agents . The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis . The industrial methods are designed to meet the demand for this compound in various applications, including pharmaceuticals and agrochemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
50585-71-2 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2,4,4-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-5-10(2,3)8-4-7(6)9(8)11/h5,7-8H,4H2,1-3H3 |
Clé InChI |
FZSKMKOCZZKCJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C2CC1C2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)

![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)





![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)




